molecular formula C23H20N6O3 B7713803 1-{2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine

1-{2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine

Cat. No.: B7713803
M. Wt: 428.4 g/mol
InChI Key: SEAZDFHGSHCCBV-UHFFFAOYSA-N
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Description

1-{2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine is a complex organic compound that features a combination of nitro, pyridine, oxadiazole, and piperazine moieties

Properties

IUPAC Name

5-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3/c30-29(31)21-16-17(23-25-22(26-32-23)19-8-4-5-11-24-19)9-10-20(21)28-14-12-27(13-15-28)18-6-2-1-3-7-18/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAZDFHGSHCCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=N5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile oxide under appropriate conditions.

    Coupling reactions: The final step involves coupling the oxadiazole derivative with a piperazine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-{2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine can undergo various chemical reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the cleavage of the oxadiazole ring.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, halogens, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system due to the presence of the piperazine moiety.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photonic properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-{2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The nitro group can participate in redox reactions, while the piperazine moiety can interact with biological membranes or proteins.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and oxadiazole-containing molecules. Compared to these, 1-{2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Similar Compounds

    1-(2-Pyridyl)piperazine: A simpler piperazine derivative used in various pharmacological studies.

    2-(2-Nitrophenyl)-1,3,4-oxadiazole: An oxadiazole derivative with applications in material science.

    4-Phenylpiperazine: A common scaffold in medicinal chemistry.

This compound’s unique combination of functional groups makes it a versatile molecule for various scientific applications.

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